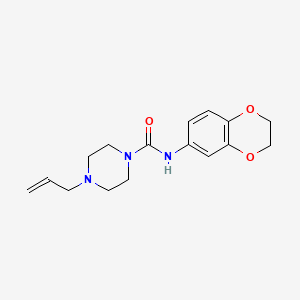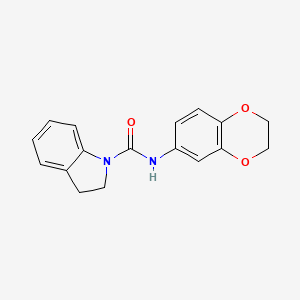
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea, also known as DMF-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMF-10 belongs to the family of urea-based compounds and has been studied for its ability to inhibit certain enzymes and proteins that play a role in various diseases.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea involves its ability to inhibit certain enzymes and proteins that play a role in various diseases. For example, in cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea inhibits the activity of tyrosine kinases, which are enzymes that are involved in cancer cell growth and proliferation. In Alzheimer's disease research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea inhibits the aggregation of beta-amyloid protein, which is a hallmark of the disease. In diabetes research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea improves glucose uptake and insulin sensitivity by activating certain proteins that are involved in glucose metabolism.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea inhibits the activity of tyrosine kinases, which leads to a decrease in cancer cell growth and proliferation. In Alzheimer's disease research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea inhibits the aggregation of beta-amyloid protein, which may help to slow the progression of the disease. In diabetes research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea improves glucose uptake and insulin sensitivity, which may help to improve glycemic control in patients with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments include its ability to inhibit certain enzymes and proteins that play a role in various diseases, its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes, and its relatively simple synthesis method. The limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea. One potential direction is to further explore its therapeutic applications in cancer, Alzheimer's disease, and diabetes. Another potential direction is to investigate its potential side effects and toxicity in animal models and human clinical trials. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In Alzheimer's disease research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its ability to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease. In diabetes research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(5-methyl-2-pyridinyl)urea has been shown to improve glucose uptake and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-2-5-14(16-9-10)18-15(19)17-11-3-4-12-13(8-11)21-7-6-20-12/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMQYMYKVHDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(benzylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4282267.png)
![ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4282278.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4282282.png)
![N,2-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4282288.png)
![(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4282302.png)

![N-(2,5-dichlorophenyl)-2-(3-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1-piperidinyl)acetamide](/img/structure/B4282314.png)
![1-(1-adamantyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4282317.png)
![4-oxo-4-[(4-propylphenyl)amino]butanoic acid](/img/structure/B4282324.png)


![dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate](/img/structure/B4282358.png)
![1-(1-adamantyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4282372.png)